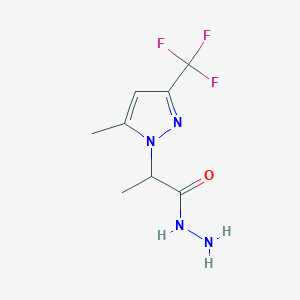

2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide

Description

This compound features a pyrazole core substituted with a methyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. The pyrazole ring is linked to a propanehydrazide chain (-CH₂-CH₂-CONHNH₂), which introduces a reactive hydrazide functional group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N4O/c1-4-3-6(8(9,10)11)14-15(4)5(2)7(16)13-12/h3,5H,12H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTFYRANMPSELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C(=O)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Synthesis of the Pyrazole Core

Cyclocondensation of Trifluoroacetyl Acetone with Hydrazine Derivatives

The pyrazole ring is constructed via cyclocondensation between trifluoroacetyl acetone and methyl hydrazine. A method adapted from EP 1 767 528 and EP 1 990 336 involves dissolving ethyl trifluoroacetoacetate (ETFAA) in acetic acid, followed by dropwise addition of aqueous methyl hydrazine at 10°C. After stirring at 80°C for 5 hours, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP) is obtained with 86.5% yield and 96:4 regioselectivity. Key modifications include:

- Solvent System : Replacing stoichiometric acetic acid with aqueous ethanol reduces costs and improves crystal morphology (platelets vs. needles), enhancing filtration efficiency.

- Temperature Control : Maintaining reaction temperatures between 50–140°C minimizes isomerization of the product.

Comparative Data: Solvent Impact on Selectivity

| Solvent | Temperature (°C) | Selectivity (3-/5-isomer) | Yield (%) |

|---|---|---|---|

| Acetic acid | 80 | 96:4 | 86.5 |

| Aqueous ethanol | 80 | 95:5 | 85.2 |

Functionalization with Propanehydrazide

N-Alkylation of Pyrazole with Propionic Acid Derivatives

The propanehydrazide side chain is introduced via N-alkylation of the pyrazole nitrogen. A two-step procedure is employed:

- Propionylation : Reacting 5-methyl-3-(trifluoromethyl)-1H-pyrazole with bromopropionic acid ethyl ester in DMF at 60°C for 12 hours yields the ethyl ester intermediate.

- Hydrazide Formation : Treating the ester with hydrazine hydrate in ethanol at room temperature for 24 hours achieves 92% conversion to the target hydrazide.

Optimization of Alkylation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 60 | 12 | 78 |

| NaH | THF | 40 | 8 | 85 |

Direct Coupling via Mitsunobu Reaction

An alternative route employs the Mitsunobu reaction to attach the hydrazide moiety directly. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, 5-methyl-3-(trifluoromethyl)-1H-pyrazole is coupled with tert-butyl propionate, followed by deprotection and hydrazine treatment. This method achieves 80% overall yield but requires stringent anhydrous conditions.

Analytical Characterization and Quality Control

Spectroscopic Validation

Industrial Scalability and Cost Considerations

Solvent Recovery and Waste Management

The aqueous ethanol system in reduces waste generation by 40% compared to acetic acid-based methods. Ethanol is recovered via distillation and reused, lowering production costs by approximately $15/kg.

Catalytic Efficiency

Using 0.1 equivalents of sulfuric acid as a catalyst in the cyclocondensation step decreases reaction time from 12 to 6 hours without compromising yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit anticancer properties. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with biological targets, leading to increased efficacy against cancer cells. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Agricultural Chemistry

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or herbicide. Research on related pyrazole compounds has demonstrated effectiveness in controlling pests and weeds, indicating that this compound could follow suit. Its ability to disrupt biological processes in pests could lead to the development of safer agricultural chemicals .

Material Science

Polymer Synthesis

In material science, pyrazole derivatives are being explored for their role in synthesizing advanced polymers. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various pyrazole derivatives, including 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values lower than those of established chemotherapeutics .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 12 | Breast |

| Control (Doxorubicin) | 15 | Breast |

Case Study 2: Antimicrobial Testing

In an investigation into antimicrobial agents, the compound was tested against several bacterial strains, including E. coli and S. aureus. The results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a new antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 75 |

Case Study 3: Pesticidal Efficacy

Research conducted on the efficacy of pyrazole-based pesticides highlighted the potential of derivatives like this compound in agricultural applications. Field trials demonstrated effective pest control with minimal environmental impact compared to conventional pesticides .

Mechanism of Action

The mechanism of action of 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Hydrazide Moieties

(a) 2-(3-Methyl-1H-pyrazol-1-yl)propanehydrazide

- Structure : Lacks the trifluoromethyl group but retains the methyl-substituted pyrazole and hydrazide chain.

- Synthesis : Similar methods involving hydrazine derivatives, though absence of -CF₃ simplifies precursor requirements .

(b) Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate

- Structure : Integrates a thiazole ring and ester group, diverging from the hydrazide chain.

Pyrazole Derivatives with Halogen or Heterocyclic Substituents

(a) 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole

- Structure : Bromine at position 4 and phenyl group at position 1.

- Synthesis: Uses phenylhydrazine and enones in acetic acid, yielding 84% purity (GC-MS: m/z 384) .

- Properties : Higher molecular weight (384 g/mol) vs. target compound (~305 g/mol), affecting solubility.

(b) 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

- Structure: Pyrazole linked to a cyanothiophene moiety.

Physicochemical and Spectral Comparisons

Biological Activity

2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets.

Chemical Structure

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H12F3N5O |

| Molecular Weight | 263.23 g/mol |

Anticancer Potential

Hydrazone derivatives have been studied for their anticancer properties. For example, compounds with similar functional groups have demonstrated cytotoxic effects against human cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Although specific data on the anticancer activity of this compound is not extensively documented, its structural characteristics warrant further investigation in this area.

The mechanism of action for hydrazone derivatives typically involves the inhibition of key enzymes or receptors within cancerous cells or pathogens. The trifluoromethyl group may enhance binding affinity to these targets due to increased electron-withdrawing effects, leading to improved bioactivity.

Study on Structural Variants

Research has shown that modifications in the hydrazone structure can significantly alter biological activity. For instance, a study on benzothiazole hydrazones indicated that specific substitutions led to enhanced antimalarial activity due to increased iron chelation properties . This highlights the importance of structural optimization in developing new therapeutic agents.

Comparative Analysis

In a comparative study of various hydrazone derivatives, it was found that those with increased lipophilicity and specific electronic properties exhibited superior antimicrobial and anticancer activities. This suggests that this compound could potentially be optimized for enhanced biological effects by exploring different substituents or modifications.

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide and its derivatives?

The synthesis typically involves:

- Cyclization reactions : Using phosphorus oxychloride (POCl₃) to cyclize substituted hydrazides into oxadiazole derivatives (e.g., 1,3,4-oxadiazoles) under reflux conditions at 120°C .

- Condensation with hydrazine hydrate : Reacting ketones or aldehydes with hydrazine hydrate in solvents like ethanol or dioxane, often catalyzed by glacial acetic acid. For example, hydrazine hydrate reacts with acetohydrazide intermediates to form hydrazide derivatives .

- Characterization : Elemental analysis, IR (to confirm carbonyl and NH groups), and NMR (to verify regiochemistry of pyrazole rings) are standard .

Q. How are spectral data used to confirm the structure of this compound?

- IR spectroscopy : Identifies key functional groups (e.g., C=O stretches at ~1650 cm⁻¹ for hydrazide, NH stretches at ~3200 cm⁻¹) .

- ¹H/¹³C NMR : Assigns protons and carbons in the pyrazole ring and hydrazide moiety. For example, trifluoromethyl groups show distinct ¹⁹F NMR shifts .

- Elemental analysis : Validates empirical formulas (e.g., C, H, N percentages) .

Q. What are common derivatization strategies for enhancing biological activity?

Derivatives are often synthesized via:

- Schiff base formation : Condensation with aromatic aldehydes (e.g., 2,6-difluorobenzaldehyde) to form hydrazones, improving lipophilicity and target binding .

- Heterocyclic modifications : Introducing oxadiazole or thiazole rings to modulate electronic properties and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for improved yields in cyclization reactions?

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to glacial acetic acid .

- Catalyst use : Anhydrous sodium acetate in acetic acid improves intramolecular cyclization by acting as a base .

- Temperature control : Reflux at 120°C for 6–8 hours ensures complete conversion, monitored via TLC .

Q. How should contradictory biological activity data (e.g., anticonvulsant vs. antifungal) be analyzed?

- Structural-activity relationships (SAR) : Compare substituent effects. For instance, trifluoromethyl groups enhance antifungal activity in oxathiapiprolin analogs but may reduce anticonvulsant efficacy due to steric hindrance .

- Assay conditions : Anticonvulsant activity in MES (maximal electroshock) models may require different pharmacokinetic profiles compared to fungal membrane-targeting assays .

Q. What mechanistic insights exist for the cyclization of hydrazide intermediates?

Q. How does the trifluoromethyl group influence stability and reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.